1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide
Description
The compound “1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide” is a heterocyclic small molecule featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The azetidine-3-carboxamide group is linked to the pyrimidine ring, while the N-substituent comprises a 2-morpholinopyridin-4-ylmethyl group.
The morpholine ring and pyridine substitution pattern may enhance solubility and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O2/c1-16-9-17(2)31(28-16)22-11-21(26-15-27-22)30-13-19(14-30)23(32)25-12-18-3-4-24-20(10-18)29-5-7-33-8-6-29/h3-4,9-11,15,19H,5-8,12-14H2,1-2H3,(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFICSQCOYKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=NC=C4)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-morpholinopyridin-4-yl)methyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a complex arrangement of a pyrazole and pyrimidine moiety, which are known for their diverse biological activities. The presence of the morpholinopyridine group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of specific kinases involved in cancer proliferation and survival.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. It exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MIA PaCa-2 | < 0.5 | mTORC1 inhibition, autophagy modulation |
| HeLa | < 1.0 | CDK inhibition |
| HCT116 | < 0.8 | Apoptosis induction |
The compound has been shown to disrupt autophagic flux and modulate mTORC1 activity, leading to increased autophagy at basal levels, which is crucial for cancer cell survival .
Other Biological Activities
In addition to its anticancer properties, the compound exhibits potential anti-inflammatory and neuroprotective effects. Research indicates that it may influence pathways associated with oxidative stress and inflammation.
Case Studies
-
Antiproliferative Effects in Pancreatic Cancer
A study conducted on MIA PaCa-2 cells demonstrated that the compound significantly reduced cell viability at submicromolar concentrations. The mechanism was linked to the inhibition of mTORC1 signaling pathways, which are critical in cancer cell metabolism and growth . -
Inhibition of Cyclin-dependent Kinases (CDKs)
The compound was evaluated for its inhibitory effects on CDK2 and CDK9, showing IC50 values of 0.36 µM and 1.8 µM respectively. This highlights its potential as a selective CDK inhibitor, which is beneficial in targeting specific cancer types . -
Neuroprotective Studies
Preliminary data suggest that the compound may also possess neuroprotective properties, potentially through modulation of neuroinflammatory responses and oxidative stress pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
- Pyrazole vs. Pyrimidine Substitution: The target compound’s 3,5-dimethylpyrazole group (vs.
- Morpholine Positioning: The 2-morpholinopyridine group in the target compound contrasts with the 6-morpholinopyridine in . This positional difference may alter electronic effects (e.g., dipole interactions) and steric accessibility, impacting interactions with biological targets.
- Aromatic vs. Heteroaromatic Substituents : The 2-methoxy-5-methylphenyl group in introduces planar aromaticity, whereas the morpholine-pyridine hybrid in the target compound adds conformational flexibility and hydrogen-bonding capacity.
Functional Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
